molecular formula C21H20FN5O2 B2617117 2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide CAS No. 1251623-57-0

2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

Cat. No. B2617117
CAS RN: 1251623-57-0
M. Wt: 393.422
InChI Key: PBISYKMPOMVFRP-UHFFFAOYSA-N
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Description

“2-fluoro-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a compound that contains a triazole moiety. Triazole compounds are heterocyclic compounds with a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .


Synthesis Analysis

Triazole compounds can be synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis of triazole was accomplished using (S)-(-) ethyl lactate as a starting material. This compound underwent Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules .


Molecular Structure Analysis

The molecular structure of triazole compounds consists of a five-membered aromatic azole chain with two carbon and three nitrogen atoms . There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .


Chemical Reactions Analysis

Triazole compounds are known to undergo a variety of chemical reactions. For instance, they can be synthesized via a reaction involving (S)-(-) ethyl lactate as a starting material . They can also undergo Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium .


Physical And Chemical Properties Analysis

Triazole compounds are cyclic compounds with a five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors .

Scientific Research Applications

Novel Antimicrobial Agents

Compounds with a benzamide moiety have been synthesized and evaluated for their antimicrobial activity. For instance, fluorinated 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides) have shown significant activity against fungi and Gram-positive microorganisms, with some derivatives also active against Gram-negative strains (Carmellino et al., 1994). This indicates the potential of incorporating the fluoro-benzamide structure for developing novel antimicrobial agents.

Drug Discovery and Medicinal Chemistry

The benzamide scaffold is frequently explored in drug discovery due to its pharmacokinetic properties and ability to interact with various biological targets. For example, the synthesis and application of benzamide derivatives in creating serotonin 1A receptor antagonists highlight their utility in neuroscience and potential therapeutic applications for neurological disorders (Lang et al., 1999) This demonstrates the benzamide structure's versatility and potential in designing compounds targeting central nervous system disorders.

Antitrypanosomal Activity

Benzamide derivatives have also been investigated for their antitrypanosomal activity, offering potential routes for treating parasitic infections. A study demonstrated the synthesis of amide and urea derivatives of thiazol-2-ethylamines with activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis, indicating the promise of benzamide compounds in developing treatments for neglected tropical diseases (Patrick et al., 2016).

Structural Analyses and Drug Design

The structural complexity of benzamide derivatives allows for detailed studies on their interaction with biological targets. Crystallographic analysis and molecular docking studies can provide insights into the binding efficiency and specificity of these compounds, aiding in the rational design of more potent and selective therapeutic agents. For instance, the crystal structure analysis of biologically active derivatives of 1,2,4-triazoles, including benzamide analogs, helps in understanding the intermolecular interactions critical for their biological activity (Shukla et al., 2017).

properties

IUPAC Name

2-fluoro-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O2/c22-18-9-5-4-8-17(18)20(28)23-15-10-12-26(13-11-15)21(29)19-14-27(25-24-19)16-6-2-1-3-7-16/h1-9,14-15H,10-13H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBISYKMPOMVFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CN(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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